N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Description
This compound features a 5-methyl-1,2-oxazole ring linked via a sulfanyl acetamide bridge to a 5-methyl-[1,2,4]triazolo[4,3-a]quinoline moiety. Its molecular formula is C₁₉H₁₇N₅O₂S, with a molecular weight of approximately 391.44 g/mol.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c1-10-7-15-19-20-17(22(15)13-6-4-3-5-12(10)13)25-9-16(23)18-14-8-11(2)24-21-14/h3-8H,9H2,1-2H3,(H,18,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHXTTRUVAQOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=NOC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 1,2-oxazole ring and the triazoloquinoline moiety separately. These intermediates are then coupled through a sulfanylacetamide linkage under controlled conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product. Scaling up the production requires careful control of reaction parameters to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Variations and Molecular Features
The following table highlights key structural differences and similarities with related compounds:
Enzyme Inhibition and Therapeutic Potential
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide is a complex organic compound that incorporates unique structural features such as oxazole and triazoloquinoline moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The following sections will explore its synthesis, biological activity, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to achieve high yield and purity. The initial steps often include the formation of the oxazole and triazole rings followed by the introduction of the sulfanyl and acetamide groups.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro evaluations have shown its effectiveness against various bacterial strains. For instance, compounds structurally related to quinolines have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 5a | Bacillus subtilis | 10 |
| 5b | Micrococcus luteus | 21 |
| 5c | E. coli | 18 |
| 5d | Staphylococcus aureus | 20 |
| 5e | Salmonella typhimurium | 25 |
The above table summarizes the antibacterial activity of related compounds, indicating that derivatives of quinolines can exhibit varying degrees of effectiveness against different bacterial strains .
Anticancer Activity
In addition to antimicrobial properties, this compound has shown promising results in cancer research. Studies evaluating its cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) revealed significant growth inhibition.
| Concentration (µM) | MDA-MB-231 Cell Viability (%) | PC-3 Cell Viability (%) |
|---|---|---|
| 10 | 47 | 70 |
| 15 | 36 | 61 |
| 25 | 23 | 56 |
These findings suggest that the compound effectively reduces cell viability in a concentration-dependent manner .
The precise mechanisms through which N-(5-methyl-1,2-oxazol-3-y)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-y)sulfanyl]acetamide exerts its biological effects remain to be fully elucidated. However, preliminary research indicates potential interactions with cellular signaling pathways involved in growth and apoptosis. Further studies are warranted to clarify these mechanisms and identify specific molecular targets.
Comparative Analysis
When compared to similar compounds within the same chemical class, N-(5-methyl-1,2-oxazol-3-y)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-y)sulfanyl]acetamide demonstrates unique structural features that may contribute to its distinct biological activities.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Compound A | Triazinoindole core with thiadiazole | Different sulfur-containing moiety |
| Compound B | Thiazole instead of oxazole | Variations in reactivity |
| Compound C | Benzothiophene core | Variation in aromatic system |
This comparison highlights the potential advantages of N-(5-methyl-1,2-oxazol-3-y)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-y)sulfanyl]acetamide in medicinal applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
